2-Chloro-4-(4-nitrophenyl)pyrimidine
Description
2-Chloro-4-(4-nitrophenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a 4-nitrophenyl group. This structure confers unique electronic properties due to the electron-withdrawing nitro group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution or conjugate addition reactions, as seen in related pyrimidine derivatives .
Properties
Molecular Formula |
C10H6ClN3O2 |
|---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-chloro-4-(4-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H |
InChI Key |
WHHHJQRFJXOAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-chloro-4-(4-nitrophenyl)pyrimidine, as anticancer agents. A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds derived from this structural framework exhibited selective activity against breast and renal cancer cell lines, suggesting a promising avenue for further development as targeted chemotherapy agents .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine core can significantly enhance inhibitory potency against enzymes like NAPE-PLD, which is implicated in lipid signaling pathways. Optimized derivatives demonstrated nanomolar potency and favorable drug-like properties, indicating their potential for therapeutic applications in managing metabolic disorders .
Synthesis of Bioactive Molecules
Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For example, it has been utilized in the preparation of thiazoline derivatives with significant antitubercular and anti-HIV activities. The structural modifications facilitated by this compound enable the development of new classes of antimicrobial agents with enhanced efficacy and reduced toxicity .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships of pyrimidine derivatives is essential for optimizing their biological activities. Research indicates that substituents on the pyrimidine ring can dramatically affect the pharmacological profile of these compounds. For instance, modifications at specific positions have been shown to enhance anti-inflammatory activity by inhibiting COX-2 enzymes more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Studies and Experimental Findings
A comprehensive examination of various studies reveals the following insights:
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is the most widely reported method for introducing the 4-nitrophenyl group to pyrimidine. This approach uses 2,4-dichloropyrimidine and 4-nitrophenylboronic acid under palladium catalysis to achieve selective substitution at the 4-position.
Procedure:
-
Reagents :
-
2,4-Dichloropyrimidine (1 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1 v/v)
-
-
Conditions :
-
Temperature: 90°C
-
Duration: 12–16 hours under nitrogen
-
-
Workup :
-
Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.
-
Purify via column chromatography (hexane/ethyl acetate, 7:3).
-
Yield and Selectivity:
Key Optimization Insights:
-
Excess boronic acid (1.2–1.5 equiv) improves conversion.
-
Polar solvents enhance solubility of intermediates, reducing side reactions.
Nucleophilic Aromatic Substitution (SNAr)
Displacement of 4-Chloro with 4-Nitrophenylthiolate
This method exploits the reactivity of electron-deficient pyrimidines toward nucleophilic attack.
Procedure:
-
Reagents :
-
2,4-Dichloropyrimidine (1 equiv)
-
4-Nitrophenylthiol (1.1 equiv)
-
K₂CO₃ (2 equiv)
-
Solvent: DMF
-
-
Conditions :
-
Temperature: 80°C
-
Duration: 8 hours
-
-
Workup :
-
Quench with ice water, filter, and recrystallize from ethanol.
-
Yield and Limitations:
Condensation of Prefunctionalized Intermediates
Cyclocondensation of β-Keto Enol Ethers
A less common but scalable route involves constructing the pyrimidine ring from nitrophenyl-containing precursors.
Procedure:
-
Reagents :
-
4-Nitrophenylacetonitrile (1 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
NH₄OAc (3 equiv)
-
Solvent: Acetic acid
-
-
Conditions :
-
Temperature: 120°C
-
Duration: 6 hours
-
-
Workup :
-
Pour into ice, neutralize with NaHCO₃, extract with CH₂Cl₂, and recrystallize.
-
Yield and Purity:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75 | 98 | High | Excellent regioselectivity |
| SNAr with Thiolate | 55–60 | 85 | Moderate | Low catalyst cost |
| Cyclocondensation | 40–50 | 90 | Low | Avoids prefunctionalized pyrimidines |
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.30 (d, J = 8.8 Hz, 2H, Ar-H).
-
LC-MS : m/z 262 [M+H]⁺.
Purity Assessment
Industrial-Scale Considerations
Catalytic System Recycling
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-nitrophenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a protocol where 2,4-dichloro-thieno[2,3-d]pyrimidine reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-nitrophenyl group. Optimization involves controlling temperature (80–100°C), stoichiometry of reagents, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achieved by using anhydrous solvents and inert atmospheres . highlights the importance of HPLC (C18 columns, acetonitrile/water mobile phase) to confirm purity (>98%) and monitor side products .
Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies substituent positions. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .
- Mass Spectrometry (LC-MS/HRMS) : LC-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 262.03), while HRMS validates the empirical formula (C₁₀H₆ClN₃O₂) .
- Chromatography : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water) quantifies purity, with retention times compared to standards .
Advanced Research Questions
Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. recommends:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations. For example, NOESY can distinguish between rotational isomers caused by steric hindrance near the nitro group .
- Isotopic Labeling : Introduce deuterated analogs to confirm fragmentation patterns in MS (e.g., distinguishing Cl⁻ loss from NO₂⁻ elimination) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL software) provides definitive structural proof, resolving discrepancies between spectroscopic techniques .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-4 positions). shows that the nitro group enhances C-2 reactivity due to resonance stabilization of the transition state .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize charged intermediates, accelerating substitution .
- Docking Studies : For biological applications, dock the compound into target proteins (e.g., Aurora Kinase) to predict binding modes and guide SAR studies .
Q. What experimental precautions are critical when handling this compound due to its potential toxicity and instability?
- Methodological Answer :
- Safety Protocols : Use gloveboxes for synthesis ( ) and wear nitrile gloves, goggles, and respirators to avoid dermal/ocular exposure. The nitro group may release NOx gases under heat .
- Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. notes that trifluoromethyl analogs degrade rapidly in humid conditions, suggesting similar stability concerns for nitro derivatives .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before incineration by certified waste handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
